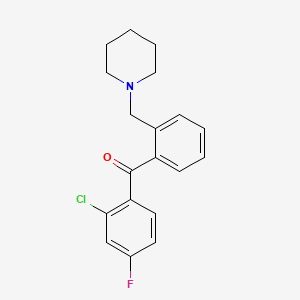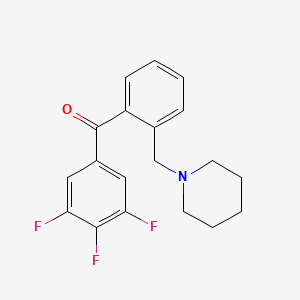
3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone (3C4F2TMBP) is an organic compound that is used in a variety of research applications. It is a versatile compound that has a wide range of uses in the scientific community, from synthesis methods to biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
- Multipotent Agents for Alzheimer's : Fluorinated benzophenone derivatives, including 3-Chloro-4-fluoro compounds, have been studied for their potential as multipotent agents against Alzheimer's disease. These compounds exhibit micromolar potency against targets like β-secretase and acetylcholinesterase and can counteract intracellular ROS formation, making them promising leads in anti-AD drug development (Belluti et al., 2014).
Cytotoxicity Studies
- Cytotoxicity of Benzophenone-3 : Although not directly related to 3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone, studies on benzophenone-3 (BP-3) reveal its cytotoxic effects, such as increased cell mortality and vulnerability to oxidative stress, which can contribute to the understanding of related benzophenone derivatives (Utsunomiya et al., 2019).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Fluorinated benzothiazolo imidazole compounds, which are synthesized using fluorinated benzophenone analogues, have shown promising antimicrobial activity. This suggests potential applications of this compound in synthesizing compounds with antimicrobial properties (Sathe et al., 2011).
Biochemistry and Molecular Biology
- Benzophenone Photophores in Biology : Benzophenone photophores, like those found in benzophenone derivatives, have a wide range of applications in bioorganic chemistry and material science due to their unique photochemical properties. These properties can be exploited for binding site mapping, proteome profiling, and surface grafting, potentially applicable to 3-Chloro-4-fluoro derivatives as well (Dormán et al., 2016).
Cancer Research
- Antitumor Activity of Benzophenone Derivatives : Various benzophenone derivatives, including morpholino and thiomorpholino benzophenones, have demonstrated significant antitumor activity. This research suggests the potential use of this compound in developing antitumor agents (Kumazawa et al., 1997).
Environmental Science
- Degradation and Environmental Impact : Studies on benzophenone-3 degradation and its environmental impact can offer insights into the environmental behavior of related compounds like 3-Chloro-4-fluoro benzophenones. Understanding the degradation mechanisms can aid in assessing the ecological risk of these compounds (Guo et al., 2016).
Propiedades
IUPAC Name |
(3-chloro-4-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNOS/c19-16-11-13(5-6-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCPOYHJTGLDGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643828 |
Source


|
| Record name | (3-Chloro-4-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898781-98-1 |
Source


|
| Record name | Methanone, (3-chloro-4-fluorophenyl)[2-(4-thiomorpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-4-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1327256.png)







![Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate](/img/structure/B1327273.png)
![Ethyl 5-oxo-5-[2-(piperidinomethyl)phenyl]valerate](/img/structure/B1327274.png)
![Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1327276.png)


